6-(trifluoromethyl)quinoline-2-carboxylic Acid
Overview
Description
6-(trifluoromethyl)quinoline-2-carboxylic Acid is a fluorinated quinoline derivative. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which are essential for its use in different chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)quinoline-2-carboxylic Acid typically involves the reaction of 4-fluoroaniline with trifluoromethyl diketone . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced equipment and technology ensures efficient production and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)quinoline-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolines.
Scientific Research Applications
6-(trifluoromethyl)quinoline-2-carboxylic Acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. Its unique properties make it valuable in the development of new chemical reactions and processes.
Biology: In biological research, the compound is used to study the effects of fluorinated quinolines on biological systems. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound’s stability and reactivity make it a potential candidate for drug development. It is used in the synthesis of pharmaceutical compounds with improved efficacy and safety profiles.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)quinoline-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various effects. The compound may inhibit specific enzymes or receptors, resulting in changes in cellular processes and functions .
Comparison with Similar Compounds
6-(trifluoromethyl)quinoline-2-carboxylic Acid can be compared with other similar compounds, such as:
5,6,8-trifluoroquinolines: These compounds have multiple fluorine atoms, which may impart different properties compared to this compound.
Fluoroquinolones: These compounds are known for their antibacterial properties and are used in the treatment of various infections.
Other trifluoromethyl-substituted quinolines: These compounds may have similar reactivity and stability but differ in their specific applications and effects.
The uniqueness of this compound lies in its specific structure and the presence of the trifluoromethyl group, which imparts distinct properties and makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
6-(trifluoromethyl)quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-4-8-6(5-7)1-3-9(15-8)10(16)17/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVFVSVUKCIBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457312 | |
Record name | 6-(trifluoromethyl)quinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849818-58-2 | |
Record name | 6-(Trifluoromethyl)-2-quinolinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849818582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(trifluoromethyl)quinoline-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(TRIFLUOROMETHYL)-2-QUINOLINECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP914NOO4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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